molecular formula C19H23N3O4 B2748758 N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 2097863-21-1

N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2748758
CAS No.: 2097863-21-1
M. Wt: 357.41
InChI Key: NWXZOSDAORFHPW-UHFFFAOYSA-N
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Description

N'-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic amide derivative characterized by a unique structural framework. Its ethanediamide backbone is substituted with a hydroxylated cyclohexenyl group and a 3-(2-oxopyrrolidin-1-yl)phenyl moiety.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-16-8-5-11-22(16)15-7-4-6-14(12-15)21-18(25)17(24)20-13-19(26)9-2-1-3-10-19/h2,4,6-7,9,12,26H,1,3,5,8,10-11,13H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXZOSDAORFHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

The compound has a molecular formula of C13H17N3O4C_{13}H_{17}N_{3}O_{4} and a molecular weight of 279.29 g/mol. It is synthesized through multi-step reactions involving hydroxycyclohexene derivatives and oxazole-containing compounds. Typical synthetic routes include:

  • Reaction Conditions : The synthesis often employs methanesulfonic acid in methanol under reflux conditions to facilitate the coupling of intermediates.
  • Purification Techniques : Purification methods such as recrystallization or chromatography are utilized to isolate the desired product, ensuring high yield and purity.

Biological Activity

This compound exhibits a range of biological activities, particularly in the context of cancer research and enzyme inhibition.

The compound's biological activity is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has shown inhibitory effects on topoisomerase I, an enzyme crucial for DNA replication and transcription. This interaction suggests potential applications in cancer therapeutics, as topoisomerase inhibitors are known for their anticancer properties .
  • Antiproliferative Effects : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against human tumor cell lines, including HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). These effects were assessed using the MTT assay, which measures cell viability.

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative activity of a library of oxadiazole derivatives, including compounds structurally related to this compound. The findings indicated that several candidates exhibited cytotoxic effects on cancer cell lines, supporting the hypothesis that modifications in the chemical structure could enhance biological activity .

Study 2: Topoisomerase I Inhibition

Research focusing on the inhibition of topoisomerase I revealed that certain derivatives could effectively inhibit the enzyme's catalytic activity. Molecular docking studies confirmed that these compounds bind to the active site of topoisomerase I, suggesting a mechanism for their antiproliferative effects. This positions this compound as a promising lead in developing new anticancer agents .

Data Summary

Property Value
Molecular FormulaC13H17N3O4C_{13}H_{17}N_{3}O_{4}
Molecular Weight279.29 g/mol
Biological TargetsTopoisomerase I
Assessed Cell LinesHCT-116, HeLa
Assay MethodMTT Assay

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features align with three classes of analogs: (i) N-substituted amides with heterocyclic motifs, (ii) cyclohexenyl/hydroxycyclohexane derivatives, and (iii) pyrrolidinone-containing compounds. Below is a detailed comparison based on available data from analogous molecules:

Ethanediamide Backbone vs. Monoamide Derivatives

The ethanediamide group distinguishes the target compound from monoamide analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (). Key differences include:

  • In contrast, monoamides like the dichlorophenylacetamide form R₂²(10) hydrogen-bonded dimers in crystal lattices .
  • Planarity and Conformation: Ethanediamides may exhibit reduced conformational flexibility due to steric constraints between the two amide groups. Monoamides, such as those in , show significant dihedral angle variations (44.5°–77.5°) between aromatic and heterocyclic rings, influencing molecular packing .

Hydroxycyclohexenyl Group vs. Cyclohexanone Derivatives

The hydroxylated cyclohexenyl substituent contrasts with cyclohexanone-based analogs like 2-(1-(4-(dimethylamino)phenyl)-3-(naphthalen-2-yl)-3-oxopropyl)cyclohexan-1-one ():

  • Solubility and Reactivity: The hydroxyl group in the target compound may improve aqueous solubility compared to ketone-containing analogs. However, the electron-withdrawing ketone in cyclohexanone derivatives could enhance reactivity in nucleophilic additions .

Pyrrolidinone Substituent vs. Related Heterocycles

The 2-oxopyrrolidin-1-yl group shares similarities with 3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () and pyrrolidinone-containing ligands ():

  • Electron Distribution: The pyrrolidinone ring’s lactam structure provides a planar, electron-rich site for interactions with biological targets, akin to pyrimidinone derivatives in . However, the larger pyrimidinone ring in may offer additional hydrogen-bonding sites .
  • Biological Activity: Pyrrolidinone motifs are common in protease inhibitors and kinase modulators.

Data Table: Structural and Functional Comparison

Feature Target Compound Analog 1 () Analog 2 ()
Amide Type Ethanediamide Monoamide Monoamide
Key Substituents 3-(2-Oxopyrrolidin-1-yl)phenyl, hydroxycyclohexenyl 3,4-Dichlorophenyl, dihydro-1H-pyrazol-4-yl Cyclohexanone, naphthalen-2-yl
Hydrogen Bonds Bifurcated (potential) R₂²(10) dimers Not reported
Conformational Flexibility Moderate (constrained by dual amides) High (dihedral angles 44.5°–77.5°) Moderate (ketone rigidity)
Biological Relevance Likely enzyme/receptor binding Antimicrobial (structural similarity to penicillin) Industrial/medicinal (coordination chemistry)

Research Findings and Implications

  • Crystallography : The target compound’s structural analysis would likely employ SHELX or WinGX (), given their prevalence in small-molecule refinement. Analogous amides in required 1.5–1.8 Å resolution for hydrogen-bond characterization .
  • Synthetic Routes : Synthesis may parallel ’s carbodiimide-mediated coupling, though the hydroxycyclohexenyl group could necessitate protective-group strategies .
  • Pharmacological Potential: The pyrrolidinone and hydroxycyclohexenyl groups suggest dual targeting of kinases (via lactam interactions) and membrane receptors (via hydroxyl-mediated solubility) .

Q & A

Q. What are the recommended synthetic routes for N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the hydroxycyclohexene and pyrrolidinone moieties. Key steps include:

  • Amide bond formation : Coupling the hydroxycyclohexene-derived amine with the oxalamide intermediate under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Temperature control : Maintaining reactions at 0–5°C during sensitive steps (e.g., acyl chloride formation) to minimize side reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product. Analytical techniques like HPLC (≥98% purity threshold) and NMR (to confirm bond formation) are critical .

Q. How should researchers characterize the structural integrity of this compound?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assign peaks to confirm the presence of the hydroxycyclohexene (δ ~1.5–2.5 ppm for cyclohexene protons) and 2-oxopyrrolidinyl groups (δ ~3.2–3.8 ppm for pyrrolidinone methylenes) .
    • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with ≤5 ppm error .
  • X-ray crystallography : If crystalline, determine bond lengths/angles to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and biological interactions of this compound?

  • Reaction path modeling : Use density functional theory (DFT) to simulate amide bond formation energetics and identify transition states .
  • Docking studies : Predict binding affinity to biological targets (e.g., enzymes or receptors) by modeling interactions between the hydroxycyclohexene moiety and hydrophobic pockets .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize in vitro testing .

Q. What experimental strategies resolve contradictions in spectroscopic or bioactivity data?

  • Case example : If NMR reveals unexpected peaks, conduct 2D NMR (COSY, HSQC) to distinguish regioisomers or tautomers .
  • Bioassay troubleshooting :
    • For inconsistent IC50 values in anticancer assays, validate cell line viability (via ATP-based assays) and ensure compound stability in culture media (via LC-MS monitoring) .
    • Use positive controls (e.g., doxorubicin) and replicate experiments ≥3 times to confirm dose-response trends .

Q. How can reaction yields be improved while minimizing byproducts?

  • Catalyst screening : Test palladium or organocatalysts for amide coupling efficiency .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Methodological Guidance

6. Designing a biological activity screening protocol:

  • Target selection : Prioritize kinases or proteases due to the compound’s amide-rich structure .
  • Assay design :
    • Enzyme inhibition : Use fluorescence-based assays (e.g., FRET) with Z’-factor ≥0.5 for reliability .
    • Cytotoxicity : Test against NCI-60 cell lines with 72-hour exposure and Alamar Blue endpoint .

7. Addressing compound stability during storage:

  • Storage conditions : -20°C in amber vials under argon to prevent hydrolysis of the amide bonds .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

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